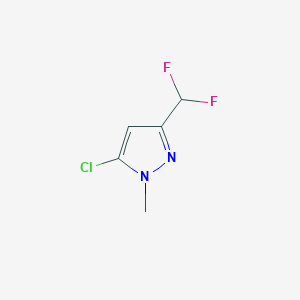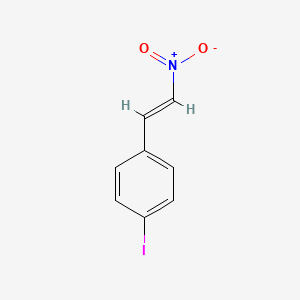
(E)-1-iodo-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-iodo-4-(2-nitrovinyl)benzene is an organic compound characterized by the presence of an iodine atom and a nitrovinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-iodo-4-(2-nitrovinyl)benzene typically involves the reaction of 4-iodobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrovinyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-iodo-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (E)-1-amino-4-(2-nitrovinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or other functionalized benzene derivatives.
Applications De Recherche Scientifique
(E)-1-iodo-4-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-1-iodo-4-(2-nitrovinyl)benzene depends on the specific application. For example, in antimicrobial applications, the nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. In organic synthesis, the iodine atom and nitrovinyl group provide reactive sites for further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-bromo-4-(2-nitrovinyl)benzene
- (E)-1-chloro-4-(2-nitrovinyl)benzene
- (E)-1-fluoro-4-(2-nitrovinyl)benzene
Uniqueness
(E)-1-iodo-4-(2-nitrovinyl)benzene is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing various functional groups onto the benzene ring. Additionally, the nitrovinyl group provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
Propriétés
Numéro CAS |
5153-72-0 |
|---|---|
Formule moléculaire |
C8H6INO2 |
Poids moléculaire |
275.04 g/mol |
Nom IUPAC |
1-iodo-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H6INO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ |
Clé InChI |
PNICDNUSJRQMNP-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])I |
SMILES canonique |
C1=CC(=CC=C1C=C[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
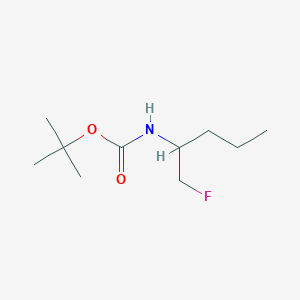


![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)

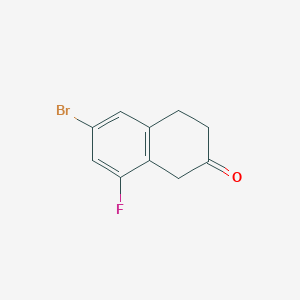
![6-[5-(2,4-Difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289376.png)
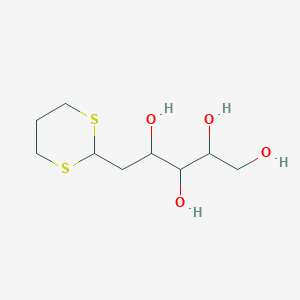

![7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine](/img/structure/B12289393.png)
![2,2,2-trifluoro-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B12289394.png)
